

Technical Support Center: BMS-795311

Bioavailability Optimization

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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B1574175

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Status: Operational Subject: Improving Oral Bioavailability & PK Profiling of **BMS-795311**

Target Audience: Formulation Scientists, PK/PD Researchers, Preclinical Leads

Executive Technical Summary

BMS-795311 is a potent cholesteryl ester transfer protein (CETP) inhibitor designed to elevate HDL-cholesterol.[1] Like other chemotypes in this class (e.g., torcetrapib, anacetrapib), **BMS-795311** presents significant formulation challenges due to its high lipophilicity (LogP > 5) and poor aqueous solubility (BCS Class II/IV).

While the compound demonstrates moderate oral bioavailability (F) in rodents (~37%), it exhibits critically low bioavailability in higher species (e.g., 5% in dogs).[1] This discrepancy is often driven by dissolution-rate-limited absorption, where the compound precipitates or fails to dissolve within the gastrointestinal transit time of larger animals.

This guide provides troubleshooting workflows, optimized formulation protocols (Amorphous Solid Dispersions), and model selection criteria to bridge the gap between rodent efficacy and primate/canine PK profiles.

Pharmacokinetic Profile & Species Discrepancies

The following data highlights the core challenge: Interspecies Translation Failure.

Table 1: **BMS-795311** Comparative Pharmacokinetic Parameters Data derived from preclinical discovery profiling [1, 2].

Parameter	Mouse (Transgenic)	Rat	Cynomolgus Monkey	Beagle Dog
Dose (PO)	10 mg/kg	10 mg/kg	5 mg/kg	5 mg/kg
Bioavailability (%F)	37%	37%	20%	5% (Critical Issue)
Tmax	~2-4 h	~4 h	Variable	Variable
T1/2 (Terminal)	6 h	7 h	>18 h	10 h
Clearance (CL)	2.0 mL/min/kg	0.9 mL/min/kg	0.9 mL/min/kg	1.4 mL/min/kg
Vss (L/kg)	0.8	0.4	0.9	0.6

Analysis:

- Low Clearance/Volume: The compound is stable (low CL) and confined to plasma/extracellular fluid (low Vss).
- The "Dog Problem": The 5% bioavailability in dogs despite low clearance confirms that absorption is the bottleneck, not metabolism. The drug is likely passing through the GI tract undissolved.

Troubleshooting Guide: Bioavailability & Formulation

Issue 1: Low Exposure in Non-Rodents (Dogs/Monkeys)

Symptom: High variability in AUC; non-linear dose exposure; feces analysis shows high recovery of parent compound. Root Cause: "Brick Dust" behavior. The crystal lattice energy is

too high to be overcome by GI fluids alone. Solution: Disrupt the crystal lattice using an Amorphous Solid Dispersion (ASD).

Protocol A: Spray-Dried Dispersion (SDD) Preparation

Objective: Convert crystalline **BMS-795311** into a high-energy amorphous state stabilized by a polymer.

- Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) Grade L or M. This polymer prevents recrystallization in the GI tract (parachuting effect).
- Solvent System: Acetone:Water (90:10) or Methanol:Dichloromethane (1:1).
- Feed Solution: Dissolve **BMS-795311** and HPMC-AS (ratio 1:3) to a total solids concentration of 10% w/v.
- Spray Drying Parameters (Büchi B-290 scale):
 - Inlet Temp: 85–100°C
 - Outlet Temp: 45–50°C
 - Aspirator: 100%
 - Pump Rate: 30% (adjust to maintain outlet temp).
- Secondary Drying: Vacuum dry the resulting powder at 40°C for 24h to remove residual solvent.
- Reconstitution: Suspend the SDD powder in 0.5% Methylcellulose/0.1% Tween 80 for oral gavage.

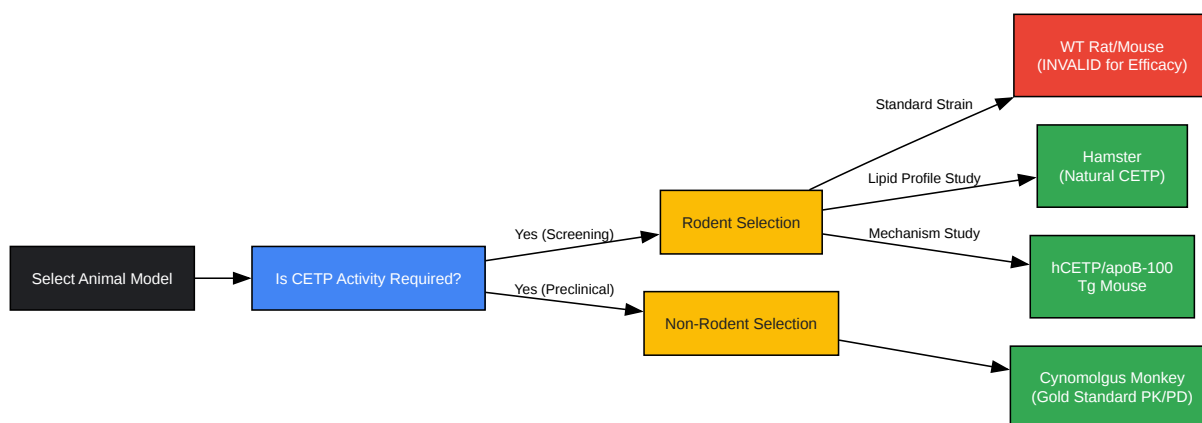


Why this works: The polymer matrix maintains the drug in a supersaturated state in the intestine, allowing absorption before precipitation occurs [3].

Issue 2: Variable Efficacy in Rodent Models

Symptom: Drug is detected in plasma, but no change in HDL-C or CETP activity. Root Cause: Target Absence. Wild-type mice and rats naturally lack CETP activity. They transport cholesterol primarily via HDL, unlike humans/monkeys (LDL dominant). Solution: Use hCETP/apoB-100 Dual Transgenic Mice or Hamsters.[1]

Model Selection Matrix



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Figure 1: Decision matrix for selecting the appropriate animal model based on CETP expression and study goals.

Issue 3: Precipitation in Vehicle (Gavage Clogging)

Symptom: Compound precipitates in the syringe or immediately upon dilution in gastric fluids (visualized in vitro). Root Cause: Use of co-solvents (DMSO/PEG) that crash out upon contact with water. Solution: Switch to a Self-Emulsifying Drug Delivery System (SEDDS).[2]

Protocol B: Lipid-Based Formulation (SEDDS)

Objective: Keep the drug solubilized in lipid micelles that spontaneously emulsify in the gut.

Composition (Type III Formulation):

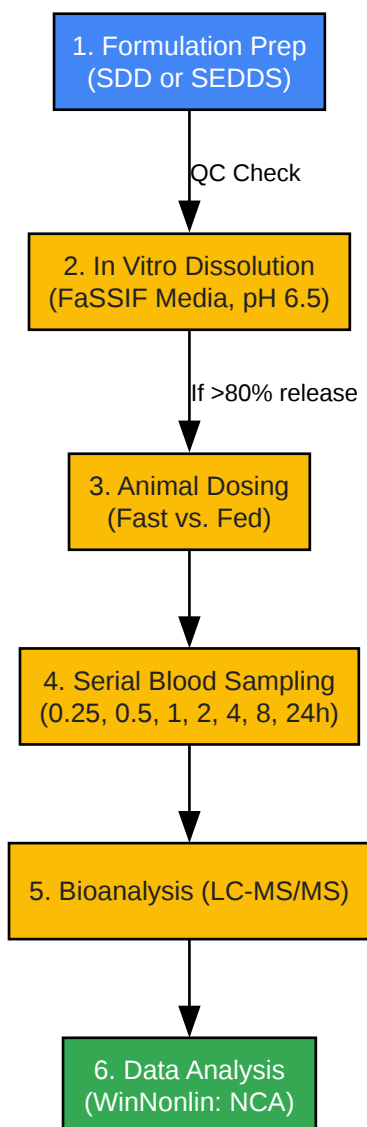
- Oil Phase: Capryol 90 (20%)
- Surfactant: Labrasol (50%)
- Co-Surfactant: Transcutol HP (30%)

Preparation:

- Weigh **BMS-795311** into a glass vial.
- Add the pre-mixed excipients (Capryol/Labrasol/Transcutol).
- Vortex and sonicate at 37°C for 30 minutes until clear.
- Dosing: Administer directly into capsules (dogs/monkeys) or dilute 1:10 with water immediately prior to gavage (rodents) to form a microemulsion.

Validated Experimental Workflow

To confirm bioavailability improvements, follow this standardized PK workflow.



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Figure 2: Step-by-step workflow for validating formulation performance in vivo.

Frequently Asked Questions (FAQ)

Q: Why is the half-life in monkeys (>18h) so much longer than in mice (6h)? A: This is due to allometric scaling of clearance and volume. Monkeys have a lower heart rate and metabolic rate per unit mass compared to mice. Additionally, the high lipophilicity of **BMS-795311** allows it to distribute into adipose tissues in larger animals, creating a "depot" effect that prolongs the terminal phase [4].

Q: Can I use DMSO for oral gavage in mice? A: Avoid DMSO concentrations >10% for oral gavage. High DMSO can damage the GI mucosa, altering absorption and causing toxicity. For **BMS-795311**, the SEDDS protocol (Protocol B) is superior for data integrity.

Q: Does food intake affect **BMS-795311** absorption? A: Yes. As a lipophilic compound (LogP > 5), absorption is significantly enhanced by a high-fat meal (positive food effect). For consistent PK data, animals should be fasted overnight, or the "fed state" must be strictly standardized using a high-fat chow [5].

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